(3AS,7aS)-octahydro-3aH-isoindole-3a-carboxylic acid
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Overview
Description
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique octahydro-1H-isoindole structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol, followed by a series of steps to achieve the desired product . The reaction conditions often include the use of solvents like ethyl acetate and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid can be compared with other similar compounds, such as:
- rac-(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid
- rac-(3aR,7aR)-2-(benzyloxycarbonyl)-3-oxooctahydro-1H-isoindole-3a-acetic acid
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12)/t7-,9-/m1/s1 |
InChI Key |
OYGHXKZRQIOTKL-VXNVDRBHSA-N |
Isomeric SMILES |
C1CC[C@]2(CNC[C@H]2C1)C(=O)O |
Canonical SMILES |
C1CCC2(CNCC2C1)C(=O)O |
Origin of Product |
United States |
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